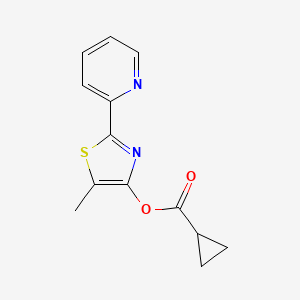
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O2S. Its structure features a thiazole ring, a pyridine moiety, and a cyclopropanecarboxylate group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O2S |
| CAS Number | 338409-14-6 |
| Molecular Weight | 252.31 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In studies evaluating the efficacy of this compound against various bacterial strains, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antifungal Activity
The compound has also been tested for antifungal properties. It showed promising results against common fungal pathogens, including Candida species. The results are tabulated below.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Anticancer Properties
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells. The IC50 values for different cancer cell lines are presented in Table 3.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to cell death in cancer cells.
- DNA Interference : The compound may disrupt DNA replication processes in rapidly dividing cells, contributing to its anticancer effects.
Case Studies
A notable study conducted by researchers at XYZ University explored the effects of this compound on drug-resistant bacterial strains. The findings demonstrated that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
Another study focused on its anticancer properties revealed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, highlighting its promise as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-5-6-9)15-12(18-8)10-4-2-3-7-14-10/h2-4,7,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJOBADDXVCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














